1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
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Overview
Description
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine typically involves the construction of the imidazo[1,2-b]pyridazine core followed by functionalization at specific positions. One common approach includes:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Functionalization: The tert-butyl group can be introduced via alkylation reactions, and the carbonyl group can be added through acylation reactions. Piperidine can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders or infectious diseases.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine core can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine
- 2-(1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole
Uniqueness
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is unique due to its specific substitution pattern and the presence of both the imidazo[1,2-b]pyridazine core and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)13-11-20-14(17-13)8-7-12(18-20)15(21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPAOGDCVGEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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